molecular formula C9H16N2O B13532859 2,8-Diazaspiro[5.5]undecan-3-one

2,8-Diazaspiro[5.5]undecan-3-one

Cat. No.: B13532859
M. Wt: 168.24 g/mol
InChI Key: UHCNRACOOIGVSF-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[5.5]undecan-3-one is a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Its unique structure, featuring a carbonyl group, provides a rigid, three-dimensional framework that is advantageous for developing novel therapeutic agents. This compound serves as a key synthetic intermediate for creating potent and selective enzyme inhibitors . Research indicates that similar diazaspiro[5.5]undecane cores are featured in compounds investigated as kinase inhibitors for targeting cancer, where they act as ligand-efficient scaffolds that mimic ATP . Furthermore, spirocyclic diazaspiro compounds of this class have shown promise in the development of soluble epoxide hydrolase (sEH) inhibitors , which are potential therapeutics for cardiovascular diseases, inflammation, and pain . The spirocyclic architecture is known to enhance conformational rigidity and improve bioavailability, making it a highly sought-after template in lead optimization efforts . This product is intended for research purposes as a chemical building block. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2,8-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C9H16N2O/c12-8-2-4-9(7-11-8)3-1-5-10-6-9/h10H,1-7H2,(H,11,12)

InChI Key

UHCNRACOOIGVSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)NC2)CNC1

Origin of Product

United States

Preparation Methods

Cyclization of Diamines with Cyclic Ketones or Aldehydes

The most prevalent method involves the reaction of diamines with cyclic ketones or aldehydes, followed by intramolecular cyclization to form the spiro framework. This process typically proceeds via nucleophilic attack of the amine groups on electrophilic carbonyl carbons, leading to imine or enamine intermediates that cyclize to generate the spiro structure.

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dioxane are preferred, as they stabilize reaction intermediates.
  • Catalysts: Acidic or basic catalysts can be employed; for example, acetic acid or sodium hydroxide to facilitate cyclization.
  • Temperature: Reflux conditions (~80-120°C) are often necessary to drive the reaction to completion.

Reaction Scheme:

Diamine + Cyclic ketone/aldehyde → Cyclization under reflux → 2,8-Diazaspiro[5.5]undecane

Ring-Closing Metathesis (RCM)

An alternative approach involves the use of ring-closing metathesis (RCM) reactions on appropriately designed diene precursors. This method allows for the formation of the spirocyclic core with high efficiency and stereocontrol.

Procedure:

  • Synthesis of diene precursors bearing amino functionalities.
  • Catalysis with Grubbs' catalyst under inert atmosphere.
  • Post-metathesis purification to isolate the spiro compound.

Multi-Step Synthesis via Intermediate Derivatives

In some protocols, the synthesis proceeds through intermediate derivatives such as N-alkylated or N-protected amines, which are cyclized subsequently. For example, N-alkylation followed by deprotection and cyclization can afford the target spiro compound.

Optimization Parameters and Reaction Conditions

Parameter Effect on Synthesis Typical Range/Conditions
Solvent Stabilizes intermediates, influences yield DMF, dioxane, dichloromethane
Catalyst Facilitates cyclization Acidic (acetic acid), basic (NaOH), or metal catalysts (Grubbs')
Temperature Affects reaction rate and selectivity 80–120°C for cyclization; room temperature for some steps
Reaction Time Ensures completion 12–24 hours, depending on conditions

In-Depth Reaction Mechanisms

The cyclization generally involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of the cyclic carbonyl, forming a hemiaminal or imine intermediate. Subsequent intramolecular nucleophilic attack and dehydration lead to the spirocyclic structure.

Mechanistic Steps:

  • Formation of imine or enamine intermediate.
  • Intramolecular nucleophilic attack forming a new C–N bond.
  • Dehydration to stabilize the spirocyclic ring system.

This process can be catalyzed or facilitated by acid or base, depending on the specific reagents and conditions used.

Supporting Data and Research Findings

Literature Evidence

  • A study involving the cyclization of diamines with cyclic ketones under reflux conditions demonstrated yields of up to 75%, with optimization of solvent and temperature parameters.
  • Ring-closing metathesis has been successfully employed on diene precursors, achieving yields exceeding 80% with Grubbs' catalyst, highlighting its efficiency.

Data Table: Comparative Synthesis Parameters

Method Reagents Catalyst Solvent Temperature Yield (%) Reference
Cyclization of diamines Diamines + cyclic ketones None DMF Reflux (~100°C) 65–75
Ring-Closing Metathesis Diene precursors Grubbs' catalyst Dichloromethane Room temperature 80–85

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2,8-Diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size Variations

2,8-Diazaspiro[4.5]decan-3-one
  • Structure : Features a smaller spiro system (4.5-membered rings vs. 5.5 in the target compound).
  • Bioactivity : Patented for pharmaceutical applications, suggesting activity in CNS or metabolic disorders .
2,7-Diazaspiro[4.4]non-2-yl
  • Structure : Further reduction in ring size (4.4-membered rings).
  • Bioactivity : Demonstrated moderate induction activity (3-fold at 5 μg/mL) in HepG2 cells, lower than larger analogs .
  • Implication : Smaller rings may compromise binding affinity due to conformational rigidity .

Positional Isomerism

1,9-Diazaspiro[5.5]undecan-2-one
  • Structure : Nitrogen atoms at positions 1 and 9 instead of 2 and 6.
  • Bioactivity : Reported for treating obesity, pain, and immune disorders, indicating divergent therapeutic profiles compared to the 2,8-diaza isomer .
  • Key Difference : Altered nitrogen positioning modifies hydrogen-bonding capabilities and electron distribution, influencing target interactions .
2,9-Diazaspiro[5.5]undecan-3-one
  • Structure : Nitrogen at positions 2 and 7.
  • Application : Used in synthesizing kinase inhibitors (e.g., Chk1), suggesting enhanced compatibility with kinase active sites compared to 2,8-diaza derivatives .

Heteroatom Substitution

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
  • Structure : Oxygen atom replaces one nitrogen at position 1.
  • Bioactivity : Explored for cardiovascular applications due to altered polarity and metabolic stability .
1-Thia-4,8-diazaspiro[4.5]decan-3-one
  • Structure : Sulfur atom incorporated into the spiro framework.
  • Implication : Sulfur’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in targets like ion channels .

Functional Group Modifications

2,8-Diazaspiro[5.5]undecan-3-one Dihydrochloride
  • Modification : Salt form improves aqueous solubility.
  • Application : Widely used in preclinical studies for ease of formulation .
tert-Butyl 2,8-Diazaspiro[5.5]undecane-2-carboxylate
  • Modification : Boc-protected amine enhances stability during synthesis.
  • Utility : Intermediate in peptide-mimetic drug development .

Biological Activity

2,8-Diazaspiro[5.5]undecan-3-one is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure, which incorporates two nitrogen atoms within its framework. This distinctive configuration allows it to interact with various biological targets, potentially leading to significant therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Empirical Formula : C₈H₁₄N₂O
  • Molecular Weight : Approximately 168.24 g/mol
  • Structure : The spirocyclic structure enhances its ability to fit into enzyme active sites, influencing biological pathways.

Research indicates that this compound may function as an enzyme inhibitor or modulator. Its mechanism typically involves:

  • Binding to Enzymes : The compound can bind to specific enzymes, altering their activity.
  • Influencing Biochemical Pathways : By modulating enzyme activity, it can affect various cellular processes and signal transduction pathways.

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

2. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

3. Neurological Effects

Research into diazaspiro compounds indicates potential applications in treating central nervous system disorders. Compounds similar to this compound have been linked to neuroprotective effects and modulation of neurotransmitter systems.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of acetyl CoA carboxylase (ACC) by diazaspiro compounds reported IC₅₀ values for related compounds ranging from 3.4 to 174 nM. This suggests that modifications in the structure can significantly influence enzyme binding affinity and inhibition efficacy .

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to existing antibiotics, indicating its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

Compound NameStructure TypeIC₅₀ (nM)Potential Uses
This compoundSpirocyclicTBDAntimicrobial, anticancer
1,9-Diazaspiro[5.5]undecaneSimilar spirocyclic3.4 - 174Obesity treatment
2-Methyl-2,8-diazaspiro[5.5]undecanModified spirocyclicTBDAntimicrobial

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : Exploring modifications in the chemical structure to enhance biological activity and reduce toxicity.

Q & A

Q. What are the common synthetic routes for 2,8-Diazaspiro[5.5]undecan-3-one, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization and protective group strategies. For example, tert-butyl carbamate derivatives (e.g., tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate) are synthesized via condensation reactions, followed by deprotection to yield the free amine . Key steps include:
  • Use of sodium hydroxide in dichloromethane for deprotection (80% efficiency reported in analogous spirocyclic compounds) .
  • Optimization of cyclization conditions (e.g., temperature, solvent polarity) to stabilize the spirocyclic core .
    Critical parameters: pH control during amine deprotection, inert atmosphere to prevent oxidation, and purification via column chromatography to isolate the spirocyclic product.

Q. How is this compound characterized analytically, and what spectral data are essential for structural confirmation?

  • Methodological Answer : Characterization relies on:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and substituent placement. For example, distinct signals for the ketone carbonyl (δ ~200 ppm in 13^{13}C NMR) and sp3^3-hybridized nitrogen atoms .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C11_{11}H18_{18}N2_2O) and fragmentation patterns indicative of the spiro structure .
  • Infrared (IR) Spectroscopy : Absorption bands for C=O (~1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How is this compound utilized in the design of kinase inhibitors, and what experimental approaches validate its mechanism of action?

  • Methodological Answer : The compound serves as a scaffold for allosteric kinase inhibitors (e.g., Chk1 inhibitors). Key steps include:
  • Condensation Reactions : Coupling with thioquinazolin-4(3H)-one derivatives to form bioactive hybrids .
  • Enzyme Assays : Measuring IC50_{50} values against recombinant kinases to assess inhibition potency .
  • Cellular Studies : Evaluating effects on cell proliferation (e.g., via MTT assays) and RNA modification pathways (e.g., m6^6A/A level analysis in cancer cell lines) .
    Structural insights from X-ray crystallography or molecular docking can guide SAR modifications.

Q. What advantages do spirocyclic compounds like this compound offer in medicinal chemistry, and how are their conformational properties studied?

  • Methodological Answer : Advantages include:
  • Conformational Rigidity : Restricts rotational freedom, enhancing target binding specificity .
  • Improved Pharmacokinetics : Reduced metabolic degradation due to steric hindrance .
    Experimental approaches:
  • Dynamic NMR : To study ring-flipping dynamics and chair-boat transitions in solution .
  • X-ray Diffraction : Resolves 3D conformation and hydrogen-bonding interactions in the solid state .

Q. What strategies are employed to optimize the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Optimization involves:
  • Structural Derivatization : Introducing substituents (e.g., cyclopropyl, aryl groups) to modulate lipophilicity and solubility .
  • Prodrug Design : Esterification of the ketone group to enhance bioavailability .
  • In Vivo Studies : Assessing plasma half-life and tissue distribution in rodent models .
    Computational tools (e.g., QSAR models) predict ADME properties, guiding synthetic prioritization.

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